molecular formula C9H11ClN4O3 B1449382 3-(3-Azidopropoxy)pyridine-2-carboxylic acid hydrochloride CAS No. 2108841-00-3

3-(3-Azidopropoxy)pyridine-2-carboxylic acid hydrochloride

Cat. No.: B1449382
CAS No.: 2108841-00-3
M. Wt: 258.66 g/mol
InChI Key: WCCGWHKKHCBOPE-UHFFFAOYSA-N
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Description

3-(3-Azidopropoxy)pyridine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H11ClN4O3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Azidopropoxy)pyridine-2-carboxylic acid hydrochloride typically involves the reaction of pyridine-2-carboxylic acid with 3-azidopropanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-(3-Azidopropoxy)pyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The azido group can be reduced to an amine group.

    Substitution: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azido group can yield nitro derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

3-(3-Azidopropoxy)pyridine-2-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of biological processes and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Azidopropoxy)pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole rings with alkynes. This property makes it useful in bioconjugation and labeling studies.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Aminopropoxy)pyridine-2-carboxylic acid hydrochloride: Similar structure but with an amine group instead of an azido group.

    3-(3-Nitropropoxy)pyridine-2-carboxylic acid hydrochloride: Similar structure but with a nitro group instead of an azido group.

Uniqueness

3-(3-Azidopropoxy)pyridine-2-carboxylic acid hydrochloride is unique due to the presence of the azido group, which allows it to participate in click chemistry reactions. This property is not shared by its amine or nitro analogs, making it particularly useful in applications requiring bioconjugation and labeling.

Properties

IUPAC Name

3-(3-azidopropoxy)pyridine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3.ClH/c10-13-12-5-2-6-16-7-3-1-4-11-8(7)9(14)15;/h1,3-4H,2,5-6H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCCGWHKKHCBOPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)OCCCN=[N+]=[N-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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